molecular formula C20H17NO3 B12493034 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione

2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B12493034
M. Wt: 319.4 g/mol
InChI Key: UCJQBVPUNGLTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a morpholine ring attached to a benzylidene group, which is further connected to an indene-1,3-dione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

2-[(4-morpholin-4-ylphenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C20H17NO3/c22-19-16-3-1-2-4-17(16)20(23)18(19)13-14-5-7-15(8-6-14)21-9-11-24-12-10-21/h1-8,13H,9-12H2

InChI Key

UCJQBVPUNGLTLS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione typically involves the condensation reaction between 4-(morpholin-4-yl)benzaldehyde and indene-1,3-dione. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, the compound reduces the levels of estrogen, thereby slowing the growth of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the morpholine ring in 2-[4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione imparts unique electronic and steric properties to the compound, making it more effective as an enzyme inhibitor compared to its analogs. Additionally, the morpholine ring enhances the compound’s solubility in aqueous media, which is advantageous for its biological applications.

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